D-glycero-D-gulo-Heptonic acid, monosodium salt

Description

Properties

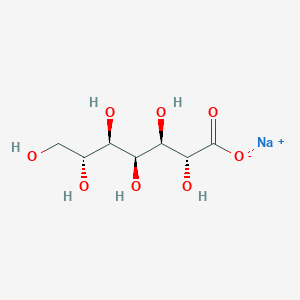

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-WYRLRVFGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-74-1 (Parent) |

Source

|

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50892018 |

Source

|

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13007-85-7, 31138-65-5 |

Source

|

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glycero-D-gulo-heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCEPTATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt: Properties, Applications, and Methodologies

This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and practical applications of D-glycero-D-gulo-Heptonic acid, monosodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with field-proven insights to facilitate a deeper understanding and utilization of this versatile compound.

Core Introduction and Chemical Identity

D-glycero-D-gulo-Heptonic acid, monosodium salt, also known as sodium glucoheptonate, is a sugar acid derivative that has garnered significant interest across various scientific and industrial domains.[1][2] Its utility stems primarily from its exceptional chelating ability, forming stable complexes with di- and trivalent metal ions.[3] This property, combined with its biodegradability and low toxicity, makes it a valuable component in pharmaceutical formulations, diagnostic agents, and industrial processes.[3][4]

Chemical Structure and Properties

The specific stereochemistry of D-glycero-D-gulo-Heptonic acid, with its multiple hydroxyl groups and a terminal carboxylic acid, is crucial to its function. The linear arrangement of hydroxyl groups provides multiple coordination sites for metal ions, leading to the formation of stable chelate rings.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NaO₈ | [5] |

| Molecular Weight | 248.16 g/mol | [5][6] |

| CAS Number | 13007-85-7 | [6] |

| Synonyms | Sodium gluceptate, Gluceptate sodium, Monosodium D-glycero-D-gulo-heptonate | [6] |

| Appearance | Light tan to white crystalline powder | [7] |

| Solubility | Very soluble in water | [4] |

| pH (aqueous solution) | Typically 7-9 | [8] |

Mechanism of Action: The Science of Chelation

The primary mechanism underpinning the functionality of D-glycero-D-gulo-Heptonic acid, monosodium salt is its role as a chelating agent. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.[9] In the case of sodium glucoheptonate, the carboxylate group and the multiple hydroxyl groups along its carbon chain act as the coordination sites.

This molecular structure allows it to "wrap around" a metal ion, forming a stable, water-soluble complex.[3] This is particularly effective for sequestering metal ions such as iron (Fe³⁺), calcium (Ca²⁺), copper (Cu²⁺), and aluminum (Al³⁺), preventing them from participating in undesirable chemical reactions like oxidation or precipitation.[3][10] The stability of these complexes is notably high, especially in alkaline conditions.[3]

Caption: Simplified diagram of D-glycero-D-gulo-heptonate chelating a metal ion.

Applications in Drug Development and Research

The unique properties of D-glycero-D-gulo-Heptonic acid, monosodium salt have led to its adoption in several high-value applications within the pharmaceutical and research sectors.

Radiopharmaceutical Imaging with Technetium-99m

A prominent application of gluceptate is in nuclear medicine as a chelating agent for the radionuclide Technetium-99m (Tc-99m).[11][12] The resulting complex, Technetium Tc-99m gluceptate, is a valuable diagnostic imaging agent for assessing renal and brain perfusion.[1][12]

The gluceptate ligand facilitates the delivery of Tc-99m to the kidneys, where it is filtered by the glomeruli and taken up by the renal tubules.[11] This allows for the visualization of renal structure and the assessment of renal function.[1] In brain imaging, the Tc-99m gluceptate complex can penetrate a compromised blood-brain barrier, accumulating in lesions and enabling their detection.[1]

Potential Anti-Inflammatory Properties

Some studies have suggested that D-glycero-D-gulo-Heptonic acid may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting their synthesis, glucoheptonate could potentially modulate inflammation. However, the precise molecular mechanisms and therapeutic potential in this area require further investigation.

Experimental Protocols and Methodologies

A critical aspect of utilizing D-glycero-D-gulo-Heptonic acid, monosodium salt in a research or development setting is the availability of robust experimental protocols.

Preparation of Technetium Tc-99m Gluceptate Injection

The following is a generalized protocol for the preparation of Technetium Tc-99m Gluceptate for injection, based on commercially available kits.

Objective: To radiolabel stannous gluceptate with Sodium Pertechnetate Tc-99m.

Materials:

-

A sterile, pyrogen-free reaction vial containing a lyophilized mixture of calcium gluceptate and stannous chloride dihydrate.

-

Sterile, non-pyrogenic Sodium Pertechnetate Tc-99m injection.

-

A suitable radiation shield for the vial and syringe.

-

Alcohol swabs.

Procedure:

-

Remove the protective cap from the reaction vial and sterilize the rubber septum with an alcohol swab.

-

Place the vial in a lead shield.

-

Aseptically draw the required volume of Sodium Pertechnetate Tc-99m injection into a shielded syringe.

-

Aseptically inject the Sodium Pertechnetate Tc-99m into the reaction vial.

-

Gently agitate the vial until the lyophilized powder is completely dissolved.

-

The resulting Technetium Tc-99m Gluceptate solution is now ready for quality control checks and subsequent administration.

Caption: Workflow for the preparation of Technetium Tc-99m Gluceptate.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of D-glycero-D-gulo-Heptonic acid, monosodium salt can be determined using reverse-phase HPLC.

Objective: To quantify the amount of D-glycero-D-gulo-Heptonic acid, monosodium salt in a sample.

Instrumentation and Reagents:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

C18 reverse-phase column.

-

Mobile phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[5]

-

D-glycero-D-gulo-Heptonic acid, monosodium salt reference standard.

Procedure:

-

Prepare a standard stock solution of the reference standard in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample onto the HPLC system.

-

Develop a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

Synthesis and Characterization

D-glycero-D-gulo-Heptonic acid is typically synthesized from D-glucose through the Kiliani-Fischer synthesis. This process involves the addition of a cyanide group to the aldehyde of glucose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid.[4] The monosodium salt is then obtained by neutralization with a sodium base.

Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Concluding Remarks and Future Perspectives

D-glycero-D-gulo-Heptonic acid, monosodium salt is a compound with well-established utility as a chelating agent, particularly in the field of radiopharmaceuticals. Its favorable safety profile and strong metal-binding capacity make it a valuable tool for researchers and drug development professionals.

Future research should focus on several key areas:

-

Elucidation of Anti-inflammatory Mechanisms: A deeper understanding of its potential anti-inflammatory effects could open up new therapeutic avenues.

-

Structure-Activity Relationship Studies: Investigating how the stereochemistry of different heptonic acid isomers affects their chelating ability and biological activity would provide valuable insights for the design of new molecules with enhanced properties.

-

Development of Novel Drug Delivery Systems: Its ability to chelate metal ions could be explored for the development of targeted drug delivery systems.

By continuing to explore the fundamental properties and applications of this versatile molecule, the scientific community can unlock its full potential in medicine and beyond.

References

-

medtigo. (n.d.). technetium Tc-99m gluceptate | Dosing & Uses. Retrieved from [Link]

- Hinkle, G. H., Basmadjian, G. P., & Kirschner, A. S. (1982). Effects of concurrent drug therapy on technetium Tc-99m gluceptate biodistribution. American journal of hospital pharmacy, 39(6), 1001–1004.

-

Jubilant DraxImage Inc. (n.d.). GLUCEPTATE. Retrieved from [Link]

-

SpectraBase. (n.d.). Glucoheptonic acid, sodium salt. Retrieved from [Link]

- de Moraes, S. L., da Silva, J. A., de Siqueira, M. E., & de Castro, W. V. (2018).

-

National Center for Biotechnology Information. (n.d.). Technetium tc-99m gluceptate. PubChem Compound Database. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]

-

DRAXIMAGE. (n.d.). DRAXIMAGE® Gluceptate. Retrieved from [Link]

-

Green-Mountain Chem. (n.d.). Green Chelating Agent -Sodium Glucoheptonate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). D-Gluco-heptonic acid, monosodium salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium glucoheptonate. PubChem Compound Database. Retrieved from [Link]

-

WUHAN GLORY Co., Ltd. (n.d.). Sodium glucoheptonate,10094-62-9,13007-85-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gluceptate sodium dihydrate. PubChem Compound Database. Retrieved from [Link]

- Pavan, S., et al. (2024). Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. Molecules, 29(2), 435.

-

National Center for Biotechnology Information. (n.d.). Gluceptate Sodium. PubChem Compound Database. Retrieved from [Link]

- Widayanti, A. W., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Molecules, 29(2), 484.

- Nagy, L., et al. (2006). Complexes of Al(III) with D-gluconic acid. Inorganica Chimica Acta, 359(13), 4229-4238.

- Dischino, D. D., et al. (2006). Quantitative and qualitative chelation measuring methods and materials. U.S.

- Ber-aqel, A., et al. (2010). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite. Dalton Transactions, 39(43), 10449-10457.

- Price, D. L., et al. (2001). Chelating activity of advanced glycation end-product inhibitors. Journal of Biological Chemistry, 276(51), 48967-48972.

- Tskhovrebov, A. G., et al. (2022). Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films. Inorganics, 10(12), 231.

-

DrugBank. (n.d.). Sodium D-glycero-D-gulo-heptonate. Retrieved from [Link]

- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 143.

-

National Center for Biotechnology Information. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Retrieved from [Link]

-

Patsnap. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Sodium Gluconate?. Retrieved from [Link]

- Hyvönen, H. (2004).

- Li, H., et al. (2019). Study on the Methods of Separation and Detection of Chelates. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 35(2), 209–218.

-

ResearchGate. (2024, April 16). (PDF) Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study. Retrieved from [Link]

- International Journal of Creative Research Thoughts. (2022).

-

ResearchGate. (2025, August 6). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite | Request PDF. Retrieved from [Link]

- Srisook, K., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Journal of traditional and complementary medicine, 14(6), 578–587.

- Tang, Y., et al. (2003). Sugar interaction with metal ions. The coordination behavior of neutral galactitol to Ca(II) and lanthanide ions. Journal of inorganic biochemistry, 95(1), 1–7.

- Sari, D. P., et al. (2021). In Vitro Metabolite Profiling and Anti-Inflammatory Activities of Rhodomyrtus Tomentosa with Red Blood Cell Membrane Stabilization Methods. Borneo Journal of Pharmacy, 4(2), 99-107.

-

Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Sodium glucoheptonate (H-Quest A300). Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Suppression of sourness: A comparative study involving mixtures of organic acids and sugars. Retrieved from [Link]

- Li, N., et al. (2014). Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters. PloS one, 9(12), e115349.

-

MDPI. (n.d.). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]

- Pearson Education, Inc. (2014). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.

- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of agricultural and food chemistry, 59(9), 4504–4511.

Sources

- 1. DRAXIMAGE® Gluceptate [draximage.com]

- 2. Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. benchchem.com [benchchem.com]

- 4. 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7 [chemsynlab.com]

- 5. D-Gluco-heptonic acid, monosodium salt | SIELC Technologies [sielc.com]

- 6. Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. connectchemicals.com [connectchemicals.com]

- 9. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 11. technetium Tc-99m gluceptate | Dosing & Uses | medtigo [medtigo.com]

- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]

What is Sodium Glucoheptonate and its chemical structure

An In-Depth Technical Guide to Sodium Glucoheptonate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chelating Agent

Sodium Glucoheptonate is a highly efficient, biodegradable, and non-toxic chelating agent, the sodium salt of glucoheptonic acid.[1][2] Belonging to the sugar acid family, its molecular structure, derived from a seven-carbon sugar, endows it with a remarkable ability to sequester di- and trivalent metal ions across a wide pH range.[1][3] This property makes it an invaluable component in a multitude of industrial, pharmaceutical, and research applications.[2][4] Unlike many traditional chelating agents, Sodium Glucoheptonate offers an environmentally friendly profile, being derived from natural carbohydrates and readily biodegradable.[5] Its exceptional stability, particularly in high-temperature and highly alkaline environments, distinguishes it as a superior choice for demanding applications ranging from industrial cleaning and concrete admixtures to stabilizing pharmaceutical formulations.[1][6] This guide provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and key applications, tailored for scientists and professionals in research and drug development.

Chemical Structure and Isomerism

Sodium Glucoheptonate is a polyhydroxy carboxylate. Its efficacy as a chelating agent is a direct result of its molecular architecture, which features multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group. These functional groups provide multiple coordination sites for metal ions.

The compound exists in two primary isomeric forms, the alpha (α) and beta (β) anomers, which differ in the stereochemistry at the C2 carbon.[7] The alpha form is typically a white to off-white crystalline powder, while the beta form is often supplied as a dark brown aqueous solution.[7][8]

-

IUPAC Name: Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyheptanoate[2]

-

Chemical Formula: C₇H₁₃NaO₈[9]

-

Molecular Weight: 248.16 g/mol [9]

Below is a two-dimensional representation of the linear structure of the glucoheptonate anion.

Caption: Chelation of a metal ion (Mⁿ⁺) by Sodium Glucoheptonate.

Applications in Research and Industry

The robust chelating ability of Sodium Glucoheptonate across a wide pH range makes it suitable for numerous applications.

Industrial and Household Cleaning

In cleaning formulations, Sodium Glucoheptonate sequesters hard water ions (Ca²⁺, Mg²⁺), preventing them from interfering with surfactants and improving overall cleaning efficiency. [5]It is highly effective in alkaline solutions for bottle washing, metal cleaning, rust removal, and paint stripping. [4][6]Its ability to chelate iron oxides is particularly valuable in preventing staining.

Construction Industry

As a concrete admixture, Sodium Glucoheptonate acts as a set retarder. [1][4]By chelating calcium ions, it moderates the hydration of cement, delaying the setting time. [10]This allows for longer transport times and better workability, especially in hot weather conditions.

Textile and Paper Industries

In textile processing, it is used during mercerization to improve dye uptake and fabric strength. In both textile and paper pulp bleaching, it stabilizes hydrogen peroxide by chelating metal ions that would otherwise catalyze the peroxide's decomposition, ensuring brighter and more consistent results. [1][4]

Pharmaceutical and Drug Development

In pharmaceutical formulations, Sodium Glucoheptonate serves as a non-toxic excipient and stabilizing agent. [1][2]Its ability to chelate trace metal ions can prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby enhancing drug stability and shelf-life. It can also improve the solubility and bioavailability of certain drugs. [1]Furthermore, it is used as a component in kits for preparing Technetium-99m (Tc-99m) radiopharmaceuticals for diagnostic imaging of the brain and kidneys. [11]

Experimental Protocol: Determination of Calcium Chelating Capacity

This protocol outlines a standard titration method to determine the amount of calcium carbonate (CaCO₃) that can be sequestered by a Sodium Glucoheptonate solution. This is a critical quality control parameter.

Objective: To quantify the chelating value of a Sodium Glucoheptonate sample, expressed as mg of CaCO₃ chelated per gram of the sample.

Materials:

-

Sodium Glucoheptonate sample (e.g., 50% solution)

-

0.1 M Calcium Acetate solution, standardized

-

0.1 M EDTA solution, standardized

-

Sodium Hydroxide (NaOH) solution, 2 M

-

Calcon carboxylic acid indicator

-

Deionized water

-

Burette (50 mL), beaker (250 mL), magnetic stirrer, and pH meter

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the Sodium Glucoheptonate solution into a 250 mL beaker. Add 100 mL of deionized water and mix until fully dissolved.

-

pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, add 2 M NaOH solution dropwise until the pH of the solution reaches 12.0 ± 0.2. This ensures the optimal pH for calcium chelation by glucoheptonate.

-

Indicator Addition: Add a small amount (approx. 50-100 mg) of Calcon carboxylic acid indicator to the solution. The solution should turn a distinct pink/red color in the presence of free calcium ions.

-

Initial Titration (Back-Titration Setup): Add a known excess volume of 0.1 M Calcium Acetate solution from a burette. For a typical 50% solution, 50 mL is a suitable starting volume. The solution should remain pink/red.

-

Titration with EDTA: Titrate the solution with standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes sharply from pink/red to a pure blue. Record the volume of EDTA used (V_EDTA).

-

Blank Titration: Repeat steps 2-5 without the Sodium Glucoheptonate sample. Titrate the same volume of 0.1 M Calcium Acetate solution used in step 4. Record the volume of EDTA used for the blank (V_Blank).

-

Calculation:

-

The volume of EDTA equivalent to the calcium chelated by the sample is: V_Chelated = V_Blank - V_EDTA.

-

Calculate the moles of calcium chelated: Moles_Ca = V_Chelated (L) × Molarity_EDTA (mol/L).

-

Since the molar ratio of Ca²⁺ to CaCO₃ is 1:1, the mass of CaCO₃ chelated is: Mass_CaCO₃ (mg) = Moles_Ca × 100.09 ( g/mol ) × 1000 (mg/g).

-

The chelating value is: CV (mg/g) = Mass_CaCO₃ / Sample Weight (g).

-

Self-Validation: The sharpness of the color change at the endpoint is critical for accuracy. The use of standardized titrants (EDTA and Calcium Acetate) and a blank titration corrects for any systematic errors, ensuring the trustworthiness of the results.

Safety and Handling

Sodium Glucoheptonate is generally considered to be of low toxicity and is not classified as hazardous for transport. [2][12]However, standard laboratory safety practices should be followed.

-

Skin Contact: Prolonged contact may cause temporary, mild irritation. [12][13]* Eye Contact: May cause mild irritation. [12][14]* Ingestion: Ingestion of large amounts may cause gastrointestinal irritation, nausea, and stomach pain. [12][14]* Handling: Use in a well-ventilated area. Avoid dust formation if handling the solid powder. [12][13]Personal protective equipment such as safety glasses and gloves is recommended. [13][15]* Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents. [6][12]

Conclusion

Sodium Glucoheptonate stands out as a high-performance, versatile, and environmentally responsible chelating agent. Its unique chemical structure provides robust sequestration of metal ions, particularly in challenging alkaline environments where other agents falter. For researchers, scientists, and drug development professionals, its applications are broad and impactful—from enhancing the stability of pharmaceutical formulations to enabling more efficient industrial processes. A thorough understanding of its properties and mechanism of action is key to leveraging its full potential in developing innovative and sustainable solutions.

References

-

Univar Solutions. (n.d.). Sodium Glucoheptonate 50%. Retrieved from [Link]

-

The Whitaker Company. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]

-

Unilong. (2025, August 30). Top 5 Reasons to Choose Sodium Glucoheptonate. Retrieved from [Link]

-

Interstate Chemical. (n.d.). Sodium Glucoheptonate, CAS 31138-65-5. Retrieved from [Link]

-

PMP Fermentation. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]

-

HPMC Manufacturer. (2025, August 18). Sodium glucoheptonate uses. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Sodium glucoheptonate (FDB010269). Retrieved from [Link]

-

Di-Corp. (n.d.). Safety Data Sheet Sodium Glucoheptonate. Retrieved from [Link]

- Google Patents. (n.d.). US3679659A - Process for the preparation of sodium glucoheptonate.

-

PMP Fermentation. (n.d.). Safety Data Sheet Sodium Glucoheptonate. Retrieved from [Link]

-

Junwee Chemical Co., Ltd. (n.d.). Sodium alpha-glucoheptonate. Retrieved from [Link]

-

Fengchen Group. (n.d.). Get Bulk Price Sodium Glucoheptonate 50% and 99% from us today!. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]

-

Green-Mountain Chem. (n.d.). Green Chelating Agent - Sodium Glucoheptonate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium glucoheptonate | C7H13NaO8 | CID 49853507. Retrieved from [Link]

-

PubChem. (n.d.). Sodium beta-glucoheptonate | C7H13NaO8 | CID 23687883. Retrieved from [Link]

-

PharmaCompass. (n.d.). Sodium glucoheptonate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

GSRS. (n.d.). SODIUM .BETA.-GLUCOHEPTONATE. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). SODIUM .BETA.-GLUCOHEPTONATE. Retrieved from [Link]

-

WUHAN GLORY Co., Ltd. (n.d.). Sodium glucoheptonate, 10094-62-9, 13007-85-7. Retrieved from [Link]

-

PharmaCompass. (n.d.). Sodium glucoheptonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Gluconate?. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Sodium glucoheptonate (H-Quest A300). Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium gluconate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. interstatechem.com [interstatechem.com]

- 3. Showing Compound Sodium glucoheptonate (FDB010269) - FooDB [foodb.ca]

- 4. Top 5 Reasons to Choose Sodium Glucoheptonate [unilongindustry.com]

- 5. sodium glucoheptonate uses - HPMC manufacturer [hpmcmanufacturer.com]

- 6. pmpinc.com [pmpinc.com]

- 7. Get Bulk Price Sodium Glucoheptonate 50% and 99% from us today! [waycoochem.com]

- 8. CAS 13007-85-7: Sodium α-glucoheptonate | CymitQuimica [cymitquimica.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]

- 11. Sodium Glucoheptonate | TargetMol [targetmol.com]

- 12. di-corp.com [di-corp.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pmpinc.com [pmpinc.com]

- 15. fishersci.fr [fishersci.fr]

Synthesis of D-glycero-D-gulo-Heptonic acid, monosodium salt

An In-depth Technical Guide to the Synthesis of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis of D-glycero-D-gulo-heptonic acid, monosodium salt, a compound of significant interest in the pharmaceutical and biochemical fields. Primarily utilized as a chelating agent, a diagnostic aid, and a pharmaceutic aid, its synthesis demands precision and a thorough understanding of carbohydrate chemistry.[1][2] This document details the prevalent synthetic route, the Kiliani-Fischer synthesis, from a readily available precursor, D-glucose. It offers an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical insight and practical, field-proven methodologies for the preparation of this heptonic acid salt.

Introduction and Strategic Importance

D-glycero-D-gulo-heptonic acid and its salts are seven-carbon sugar acids that serve as valuable chiral building blocks and functional excipients. The monosodium salt, also known as sodium gluceptate, is particularly noted for its use as a stabilizing agent and as a component in diagnostic imaging agents, specifically in complexes with technetium-99m (99mTc) for renal and brain scintigraphy.[1] Its structure, rich in hydroxyl groups, imparts high water solubility and an exceptional ability to chelate metal ions, making it valuable in formulations where metal ion management is critical.[2]

The synthesis of this molecule is a non-trivial exercise in stereocontrolled carbon-carbon bond formation. The primary challenge lies in elongating the carbon chain of a parent hexose while controlling the stereochemistry at the newly formed chiral center. The Kiliani-Fischer synthesis provides a classic and reliable, albeit challenging, solution to this problem.[3][4]

The Core Synthetic Strategy: Kiliani-Fischer Synthesis

The most established method for preparing D-glycero-D-gulo-heptonic acid is the Kiliani-Fischer synthesis, a chain-elongation process that converts an aldose into two epimeric aldoses with one additional carbon atom.[5] The process begins with a six-carbon aldose, D-glucose, and extends it to a seven-carbon chain.

The core principle involves the nucleophilic addition of cyanide to the aldehyde group of the open-chain form of the sugar.[3] This reaction is not stereospecific at the new chiral center (C2), leading to the formation of two diastereomeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by workup, yields the desired heptonic acids.[4][6]

The overall pathway starting from D-glucose is visualized below.

Sources

- 1. 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7 [chemsynlab.com]

- 2. CAS 13007-85-7: Sodium α-glucoheptonate | CymitQuimica [cymitquimica.com]

- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 4. Kiliani-Fischer synthesis [chemeurope.com]

- 5. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. biologyonline.com [biologyonline.com]

An In-Depth Technical Guide to the Kiliani-Fischer Synthesis of D-glycero-D-gulo-Heptonic Acid

This guide provides a comprehensive technical overview of the Kiliani-Fischer synthesis, with a specific focus on its application for the preparation of D-glycero-D-gulo-heptonic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding and practical insights into this classic carbohydrate chain-elongation reaction.

Executive Summary

The Kiliani-Fischer synthesis is a cornerstone method in carbohydrate chemistry for elongating the carbon chain of an aldose by a single carbon atom.[1][2] This process, named after chemists Heinrich Kiliani and Emil Fischer, is instrumental in the synthesis of monosaccharides that may be rare or inaccessible from natural sources.[3][4] The synthesis proceeds through a cyanohydrin intermediate, which is then hydrolyzed to an aldonic acid or its corresponding lactone. A key characteristic of this synthesis is the generation of a new chiral center at the C-2 position, resulting in a pair of C-2 epimers.[1][3] This guide will dissect the synthesis of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid, starting from a suitable hexose precursor. We will explore the mechanistic intricacies, stereochemical considerations, and provide a detailed experimental protocol.

The Kiliani-Fischer Synthesis: Core Principles and Mechanistic Causality

The Kiliani-Fischer synthesis is a powerful tool for ascending the homologous series of aldoses.[3][5] The fundamental transformation involves the nucleophilic addition of a cyanide ion to the aldehyde group of the starting sugar.[3][6] While sugars predominantly exist as cyclic hemiacetals, they are in equilibrium with their open-chain aldehyde form, which is the reactive species in this synthesis.[3][4]

The choice of starting material is critical. To synthesize D-glycero-D-gulo-heptonic acid, a hexose with the correct stereochemistry at C-3, C-4, C-5, and C-6 is required. D-glucose is an appropriate precursor.

Step 1: Cyanohydrin Formation - Establishing the New Chiral Center

The synthesis initiates with the reaction of the aldose (e.g., D-glucose) with a cyanide source, typically sodium cyanide (NaCN) or hydrogen cyanide (HCN).[2][3] The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition is not stereospecific at the new chiral center (C-2), leading to the formation of two epimeric cyanohydrins.[1][3]

-

Expert Insight: The lack of stereocontrol at this stage is a defining feature of the classical Kiliani-Fischer synthesis. The planar nature of the aldehyde group allows for cyanide attack from either face with nearly equal probability, resulting in a mixture of diastereomers.

Step 2: Hydrolysis to Aldonic Acid - Transformation of the Nitrile

The resulting mixture of cyanohydrins is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.[7][8][9][10] The nitrile group (-CN) is converted to a carboxylic acid group (-COOH).[7][9]

-

Under acidic conditions (e.g., heating with HCl): The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[9][10] A series of proton transfers and tautomerization steps leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[9][10]

-

Under basic conditions (e.g., heating with NaOH): The hydroxide ion directly attacks the nitrile carbon.[7][10] Protonation by water forms an imidic acid, which tautomerizes to an amide.[7][10] Subsequent hydrolysis of the amide yields the carboxylate salt and ammonia.[7][8] Acidification is then required to obtain the free carboxylic acid.[8]

In the context of sugar chemistry, the newly formed carboxylic acid often spontaneously cyclizes with a hydroxyl group further down the chain to form a more stable lactone (a cyclic ester).[3] For heptonic acids, γ- (five-membered ring) or δ- (six-membered ring) lactones can form.[11]

Synthesis of D-glycero-D-gulo-Heptonic Acid: A Detailed Workflow

The synthesis of D-glycero-D-gulo-heptonic acid from D-glucose serves as a practical example of the Kiliani-Fischer synthesis. The stereochemistry of D-glucose at C-3, C-4, and C-5 dictates the formation of D-glycero-D-gulo-heptonic acid and its C-2 epimer, D-glycero-D-ido-heptonic acid.

Experimental Protocol

Objective: To synthesize a mixture of D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid from D-glucose.

Materials:

-

D-glucose

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Sodium hydroxide (NaOH)

-

Ion-exchange resin (cation and anion)

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, rotary evaporator)

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-glucose in water.

-

Slowly add a solution of sodium cyanide to the glucose solution with stirring, maintaining a controlled temperature.

-

Allow the reaction to proceed for a specified time to ensure complete formation of the epimeric cyanohydrins.

-

-

Hydrolysis of the Nitrile:

-

Acidify the reaction mixture carefully with hydrochloric acid.

-

Heat the solution under reflux to hydrolyze the cyanohydrins to their corresponding aldonic acids. This step will also favor the formation of the more stable lactones.[3]

-

-

Isolation and Purification:

-

Neutralize the excess acid.

-

The separation of the epimeric aldonic acids or their lactones can be challenging. Techniques such as fractional crystallization or chromatography (e.g., anion-exchange chromatography) can be employed.[3][12] The differing solubilities of the lactones or their salts (e.g., calcium or brucine salts) can be exploited for separation.[13]

-

Safety Precautions: Sodium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Data Presentation

| Parameter | Expected Outcome |

| Starting Material | D-Glucose |

| Key Reagents | NaCN, HCl |

| Intermediate Products | D-glycero-D-gulo-heptono-nitrile and D-glycero-D-ido-heptono-nitrile |

| Final Products | D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid (often as lactones) |

| Stereochemical Outcome | A mixture of C-2 epimers |

| Typical Yield | Varies, but classical Kiliani-Fischer syntheses often have modest yields (around 30-40%).[3][4] |

Visualizing the Synthesis

Overall Reaction Workflow

Caption: Workflow for the synthesis of D-glycero-D-gulo-Heptonic Acid.

Detailed Mechanistic Pathway

Caption: Key mechanistic steps in the Kiliani-Fischer synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

-

Reaction Monitoring: Techniques like thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting aldose and the formation of products.

-

Intermediate and Product Characterization: The structures of the intermediate cyanohydrins and the final aldonic acids (or their lactones) can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The stereochemistry can be determined by comparing the optical rotation of the purified products with literature values.

-

Purity Assessment: The purity of the final D-glycero-D-gulo-heptonic acid can be assessed by measuring its melting point and comparing it to the known value.[14] High-performance liquid chromatography (HPLC) can also be employed for purity analysis.

Conclusion and Future Outlook

The Kiliani-Fischer synthesis remains a vital reaction in carbohydrate chemistry for the synthesis of higher-order sugars. While the classical version has limitations, such as low yields and the use of toxic reagents, it provides a foundational understanding of aldose chain elongation.[3][4] The synthesis of D-glycero-D-gulo-heptonic acid from D-glucose exemplifies the principles of this reaction, including the formation of epimeric products. Modern variations of this synthesis have been developed to improve yields and stereoselectivity.[2] For researchers in drug development, the ability to synthesize rare sugars like heptoses and their derivatives is crucial for exploring new therapeutic avenues, as these molecules can serve as key intermediates in the synthesis of complex, biologically active compounds.[14]

References

-

Wikipedia. Kiliani–Fischer synthesis. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemguide. hydrolysis of nitriles. [Link]

-

JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Chemistry Steps. Kiliani–Fischer Synthesis. [Link]

-

Pearson. Draw the mechanism for the last step in the Kiliani-Fischer synthesis. [Link]

-

chemeurope.com. Kiliani-Fischer synthesis. [Link]

-

Grokipedia. Kiliani–Fischer synthesis. [Link]

-

JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Fiveable. Kiliani-Fischer Synthesis Definition - Organic Chemistry II Key Term. [Link]

-

kiliani-fischer-synthesis.pdf. [Link]

-

Master Organic Chemistry. The Ruff Degradation and the Kiliani Fischer Synthesis. [Link]

-

Chemistry LibreTexts. 22.8: Lengthening the Chain- The Kiliani-Fischer Synthesis. [Link]

-

YouTube. CHEM 2325 Module 37: Kiliani-Fischer Synthesis. [Link]

-

Cheméo. D-glycero-D-gulo-Heptonic acid, «gamma»-lactone (CAS 89-67-8). [Link]

-

PubMed. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. [Link]

-

StudySmarter. Kiliani Fischer Synthesis: Process, Application & Definition. [Link]

-

PubChem. D-glycero-D-gulo-heptonic acid. [Link]

-

PubChem. D-glycero-D-gulo-Heptonic acid, delta-lactone. [Link]

-

Chemsrc. D-glycero-D-gulo-heptonic acid | CAS#:87-74-1. [Link]

-

WordPress.com. Kiliani-Fischer Synthesis - Chemistry for everyone. [Link]

-

PubMed. D-xylo-heptonic acid and 6-(2,4-dichlorophenyl). [Link]

-

ResearchGate. Kiliani's reduction of glucose and fructose cyanohydrins to the corresponding heptanoic acids and lactones. [Link]

-

PubMed. ANION EXCHANGE SEPARATIONS OF ALDOBIONIC AND ALDONIC ACIDS. [Link]

-

Preparation of lower aldonic acids by oxidation of sugars in alkaline solution. [Link]

-

Chemistry LibreTexts. Important Reactions. [Link]

-

ResearchGate. Synthesis of L-Hexoses and Their Related Biomolecules. [Link]

-

Special topics in Organic chemistry. [Link]

-

Wikipedia. Hexose. [Link]

-

Wikipedia. Aldonic acid. [Link]

-

National Institutes of Health. Abiotic formation of hexoses and disaccharides in aqueous microdroplets - PMC. [Link]

Sources

- 1. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 4. Kiliani-Fischer synthesis [chemeurope.com]

- 5. fiveable.me [fiveable.me]

- 6. Draw the mechanism for the last step in the Kiliani-Fischer synth... | Study Prep in Pearson+ [pearson.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biochem313.wordpress.com [biochem313.wordpress.com]

- 12. ANION EXCHANGE SEPARATIONS OF ALDOBIONIC AND ALDONIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. glycodepot.com [glycodepot.com]

An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of D-glycero-D-gulo-heptonic acid, monosodium salt, a versatile sugar acid derivative. With applications ranging from a pharmaceutical aid to a diagnostic agent, this document synthesizes its chemical properties, synthesis, and key applications in the scientific and drug development fields.

Compound Identification and Physicochemical Properties

D-glycero-D-gulo-Heptonic acid, monosodium salt, also widely known as sodium glucoheptonate or gluceptate sodium, is the sodium salt of a seven-carbon sugar acid.[1][2] Its structure, featuring multiple hydroxyl groups, is key to its high water solubility and its significant role as a chelating agent.[3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Primary CAS Number | 13007-85-7 | [1][2][4][5][6] |

| Alternate CAS Number | 31138-65-5 | [1][7][8] |

| Molecular Formula | C₇H₁₃NaO₈ | [1][2] |

| Molecular Weight | 248.16 g/mol | [2][9] |

| Synonyms | Gluceptate Sodium, Sodium Glucoheptonate, Monosodium D-glycero-D-gulo-heptonate, Sodium α-glucoheptonate | [1][2][10] |

| Appearance | Light tan powder or white to off-white crystalline solid | [1][3] |

| Solubility | Freely soluble in water | [3][4] |

Synthesis and Manufacturing

The foundational synthesis of the parent acid, D-glycero-D-gulo-heptonic acid, is a classic example of the Kiliani-Fischer synthesis. This chain-lengthening process allows for the addition of a carbon atom to an aldose, in this case, D-glucose.

Kiliani-Fischer Synthesis Workflow

The process begins with the nucleophilic addition of cyanide to the carbonyl group of D-glucose, forming a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group under basic conditions yields the carboxylate, which upon acidification gives the heptonic acid. The monosodium salt is then readily prepared.[4]

Caption: Kiliani-Fischer synthesis for D-glycero-D-gulo-Heptonic acid.

Experimental Protocol: Conceptual Outline of Synthesis

-

Cyanohydrin Formation: D-glucose is treated with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form a mixture of two epimeric cyanohydrins at the new stereocenter.

-

Nitrile Hydrolysis: The cyanohydrin mixture is then saponified, typically through heating with a base like barium hydroxide or sodium hydroxide.[4] This hydrolyzes the nitrile functional group into a carboxylate.

-

Acidification and Lactonization: The resulting salt is carefully acidified (e.g., with sulfuric acid) to produce the free heptonic acid. Upon concentration, the acid readily forms its lactone.[4]

-

Salt Formation: The purified heptonic acid (or its lactone) is neutralized with one equivalent of sodium hydroxide to yield the final product, D-glycero-D-gulo-heptonic acid, monosodium salt.

Applications in Research and Drug Development

The unique structural features of sodium glucoheptonate lend it to several critical applications within the pharmaceutical and research industries.

High-Efficiency Chelating Agent

The multiple hydroxyl groups and the carboxylate end of the molecule create a polydentate ligand capable of forming stable complexes with a variety of di- and trivalent metal ions. This chelating ability is fundamental to its utility.[3]

-

Mechanism of Action: The molecule envelops a central metal ion, forming multiple coordinate bonds. This sequestration prevents the metal ion from participating in unwanted chemical reactions, such as oxidation or precipitation. This property is leveraged in various formulations to stabilize metal-containing compounds.[3]

Caption: Chelation of a metal ion by sodium glucoheptonate.

-

Industrial and Consumer Uses: Its function as a chelating agent is also utilized in household and commercial products.[2][9]

Diagnostic Radiopharmaceuticals

A significant application in medicine is its use as a ligand for the radionuclide technetium-99m (⁹⁹ᵐTc). The resulting complex, ⁹⁹ᵐTc-glucoheptonate, is a well-established diagnostic imaging agent.

-

Clinical Significance: This complex is employed in renal scintigraphy to assess kidney function and morphology and in brain scanning to identify abnormalities in the blood-brain barrier.[4] The glucoheptonate moiety ensures the soluble ⁹⁹ᵐTc is delivered effectively and cleared by the renal system, allowing for clear imaging. It has also been explored as a diagnostic tool for myocardial infarcts.[3][4]

Pharmaceutical Excipient and Aid

Sodium glucoheptonate is recognized as a pharmaceutic aid.[4][5][6] Its high water solubility, low toxicity, and stabilizing (chelating) properties make it a valuable excipient in various drug formulations. It can help to solubilize other components, prevent degradation by trace metals, and improve the overall stability of a drug product.

Analytical Methodologies

The characterization and quantification of D-glycero-D-gulo-heptonic acid, monosodium salt in raw materials or finished products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol: Reverse-Phase HPLC Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of sodium glucoheptonate.[8]

-

Column Selection: A C18 or a specialized reverse-phase column like Newcrom R1 is appropriate for this analysis.[8]

-

Mobile Phase Preparation: A simple mobile phase can be prepared consisting of acetonitrile (MeCN) and water, with an acidic modifier. For standard UV detection, phosphoric acid is used. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be substituted.[8]

-

Sample Preparation: Prepare a standard solution of D-glycero-D-gulo-heptonic acid, monosodium salt of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (typical, can be optimized).

-

Injection Volume: 10-20 µL.

-

Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., < 210 nm) due to the lack of a strong chromophore. MS detection provides higher specificity.

-

-

Data Analysis: The concentration of the analyte is determined by comparing the peak area of the sample to the peak area of the standard. This method is scalable for preparative separation to isolate impurities.[8]

Safety, Handling, and Regulatory Information

D-glycero-D-gulo-heptonic acid, monosodium salt is generally considered to be of low toxicity.

Safety and Handling Summary:

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Wear appropriate protective gloves, safety goggles, and lab coat. | [11][12][13] |

| Handling | Use in a well-ventilated area. Avoid dust formation. Practice good industrial hygiene. | [11][12] |

| Fire Safety | The substance is nonflammable. Use extinguishing media appropriate for the surrounding environment. | [5][6][13] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [11][13] |

| First Aid (Skin) | Wash off with plenty of water. | [11] |

| Storage | Keep the container tightly closed in a dry, well-ventilated place. | [11] |

Regulatory Status:

The U.S. Environmental Protection Agency (EPA) has classified D-glycero-D-gulo-Heptonic acid, monosodium salt as a "Green circle" chemical, indicating it has been verified to be of low concern based on experimental and modeled data.[2][9] It is also listed on the Australian Inventory of Industrial Chemicals (AICIS) and is a REACH registered substance in Europe.[2] The U.S. Food and Drug Administration (FDA) lists sodium glucoheptonate as a substance that can be used as a boiler water additive in food processing.[9]

References

-

Title: D-glycero-D-gulo-Heptonic acid Source: ChemIDplus, U.S. National Library of Medicine URL: [Link]

-

Title: Gluceptate Sodium Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: D-gluco-Heptonic acid, sodium salt (1:1), (2xi)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: D-Gluco-heptonic acid, monosodium salt Source: SIELC Technologies URL: [Link]

- Title: Method for producing l-glucose or d-glucose from raw material d-glucose Source: Google Patents URL

-

Title: Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13007-85-7: Sodium α-glucoheptonate | CymitQuimica [cymitquimica.com]

- 4. 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7 [chemsynlab.com]

- 5. 13007-85-7 | CAS DataBase [m.chemicalbook.com]

- 6. SODIUM GLUCOHEPTONATE CAS#: 13007-85-7 [m.chemicalbook.com]

- 7. CAS 31138-65-5: Glucoheptonato de sodio | CymitQuimica [cymitquimica.com]

- 8. D-Gluco-heptonic acid, monosodium salt | SIELC Technologies [sielc.com]

- 9. D-gluco-Heptonic acid, sodium salt (1:1), (2xi)- | C7H13NaO8 | CID 23707505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Sodium D-glycero-D-gulo-heptonate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium D-glycero-D-gulo-heptonate, a versatile chelating agent with significant applications in pharmaceutical sciences and beyond. From its fundamental chemical properties to its role in enhancing drug stability and its analytical characterization, this document serves as a critical resource for researchers, formulation scientists, and quality control analysts.

Nomenclature and Identification: Establishing a Common Language

Clarity in scientific communication begins with precise nomenclature. Sodium D-glycero-D-gulo-heptonate is known by a variety of synonyms across different disciplines and commercial sources. Understanding these alternative names is crucial for comprehensive literature searches and accurate material sourcing.

Table 1: Synonyms and Identifiers for Sodium D-glycero-D-gulo-heptonate

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[1] |

| Common Synonyms | Sodium Glucoheptonate, Gluceptate Sodium[2][3] |

| CAS Registry Number | 13007-85-7 (anhydrous)[2][3], 10094-62-9 (dihydrate)[2] |

| Other Chemical Names | D-glycero-D-gulo-Heptonic acid, monosodium salt[2][3], Sodium α-glucoheptonate[2][3] |

| Trade Names | SEQLENE 540, SEQLENE ES-50, H-Quest L-50 LA, Milco 150[4] |

The existence of both anhydrous and dihydrate forms, each with a unique CAS number, necessitates careful specification in experimental design and procurement to ensure reproducibility.

Physicochemical Properties and Rationale for Use

Sodium D-glycero-D-gulo-heptonate is a hygroscopic crystalline solid that is highly soluble in water.[5] Its molecular structure, a seven-carbon chain with multiple hydroxyl groups and a terminal carboxylate group, is the foundation of its utility.[4]

The Power of Chelation

The primary function of Sodium D-glycero-D-gulo-heptonate in drug development and other applications is its role as a chelating agent.[6] The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule's multiple hydroxyl and carboxylate groups bind to a single metal ion, forming a stable, water-soluble complex. This sequestration of metal ions is critical in pharmaceutical formulations.

Mechanism of Action: Trace amounts of metal ions (e.g., iron, copper, calcium, magnesium), often introduced from raw materials, manufacturing equipment, or container-closure systems, can catalyze the degradation of active pharmaceutical ingredients (APIs) through oxidative pathways. By forming stable complexes with these metal ions, Sodium D-glycero-D-gulo-heptonate effectively inactivates their catalytic activity, thereby enhancing the stability and extending the shelf-life of the drug product.[6]

Caption: Chelation workflow preventing API degradation.

The high efficiency of Sodium D-glycero-D-gulo-heptonate as a chelating agent over a wide pH range makes it a valuable excipient in a variety of liquid and semi-solid dosage forms.[4]

Applications in Drug Development and Beyond

The utility of Sodium D-glycero-D-gulo-heptonate extends across several areas of pharmaceutical development and medical applications.

-

Stabilizer in Formulations: Its primary role is as a stabilizer in both small molecule and biologic drug formulations to prevent metal-ion-catalyzed degradation.[6] This is particularly critical for APIs susceptible to oxidation.

-

Excipient in Parenteral and Ophthalmic Preparations: Due to its high water solubility and low toxicity, it is a suitable excipient for injectable and ophthalmic formulations where the presence of free metal ions can compromise product quality and safety.

-

Radiopharmaceuticals: Sodium D-glycero-D-gulo-heptonate is a key component in radiopharmaceutical kits, specifically for the preparation of Technetium-99m (Tc-99m) glucoheptonate. This complex is used as a diagnostic imaging agent for the brain and kidneys.[7][8] The glucoheptonate ligand acts as a carrier for the radioactive Tc-99m, facilitating its localization in the target organs.[2][7]

-

Biopharmaceutical Formulations: In the manufacturing of biotherapeutics, chelating agents are often added to protect proteins from metal-induced oxidation and aggregation.[9]

Beyond pharmaceuticals, it is widely used in cosmetics, food and beverage, and industrial cleaning applications as a sequestrant and stabilizer.[6]

Experimental Protocols: Analytical Characterization

Ensuring the identity, purity, and concentration of Sodium D-glycero-D-gulo-heptonate in raw materials and finished products is paramount. While a specific USP monograph for Sodium D-glycero-D-gulo-heptonate is not available, methods for the closely related Sodium Gluconate can be adapted and validated.

Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and reliable technique for confirming the identity of a substance by identifying its functional groups. The FT-IR spectrum of Sodium D-glycero-D-gulo-heptonate will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), carboxylate (-COO⁻), and alkane (C-H) functional groups. This provides a unique "fingerprint" for the molecule.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1-2 mg of the sample with 200 mg of dry KBr powder.

-

Analysis: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Compare the resulting spectrum with a reference spectrum of known Sodium D-glycero-D-gulo-heptonate. Key characteristic peaks include a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and a strong carboxylate C=O stretching band around 1600 cm⁻¹.

Assay by Non-Aqueous Titration

Causality: Sodium D-glycero-D-gulo-heptonate, being the salt of a strong base (NaOH) and a weak acid (D-glycero-D-gulo-heptonic acid), behaves as a weak base in a non-aqueous solvent like glacial acetic acid. This allows for its quantification by titration with a strong acid in a non-aqueous medium, which provides a sharper endpoint than an aqueous titration.

Protocol:

-

Titrant Preparation and Standardization: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 75 mL of glacial acetic acid, warming gently if necessary.

-

Titration: Add a suitable indicator (e.g., crystal violet) and titrate with the standardized 0.1 N perchloric acid to the endpoint (e.g., a color change from violet to blue-green).

-

Blank Determination: Perform a blank titration with 75 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

-

Calculation: The percentage of Sodium D-glycero-D-gulo-heptonate can be calculated using the following formula: % = (V_sample - V_blank) * N * MW / (W * 10) where:

-

V_sample = volume of titrant consumed by the sample (mL)

-

V_blank = volume of titrant consumed by the blank (mL)

-

N = normality of the perchloric acid titrant

-

MW = molecular weight of Sodium D-glycero-D-gulo-heptonate (248.16 g/mol for anhydrous)

-

W = weight of the sample (g)

-

Caption: Workflow for non-aqueous titration assay.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar, non-UV absorbing compound like Sodium D-glycero-D-gulo-heptonate, a Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography method coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often suitable.

Illustrative HPLC Method (Adaptable for Sodium D-glycero-D-gulo-heptonate):

-

Column: A suitable HILIC or ion-exchange column.

-

Mobile Phase: An appropriate mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Quantification: An external standard calibration curve is constructed by analyzing a series of known concentrations of a reference standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for unambiguous confirmation of the D-glycero-D-gulo-heptonate structure.

Expected Spectral Features:

-

¹H NMR: The spectrum will show a series of complex, overlapping multiplets in the region of approximately 3.5-4.5 ppm, corresponding to the protons on the carbon backbone.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxylate carbon will appear downfield (around 170-180 ppm), while the carbons bearing hydroxyl groups will resonate in the 60-80 ppm range.

Safety and Handling

Sodium D-glycero-D-gulo-heptonate is generally considered to be of low toxicity.[10] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. It may cause mild skin and eye irritation.[11]

Conclusion

Sodium D-glycero-D-gulo-heptonate is a highly effective and versatile excipient with a well-established role in the pharmaceutical industry, primarily owing to its excellent chelating properties. A thorough understanding of its nomenclature, physicochemical properties, and analytical characterization is essential for its successful application in the development of stable and effective drug products. The experimental protocols outlined in this guide provide a solid foundation for the quality control and characterization of this important pharmaceutical aid.

References

- PubChem. (n.d.). Gluceptate sodium. National Center for Biotechnology Information.

- Interstate Chemical. (n.d.). Sodium Glucoheptonate, CAS 31138-65-5.

- Di-Corp. (n.d.). Safety Data Sheet Sodium Glucoheptonate.

- DrugBank. (n.d.). Sodium D-glycero-D-gulo-heptonate.

- MedChemExpress. (n.d.). Sodium Glucoheptonate.

- TargetMol. (n.d.). Sodium Glucoheptonate.

- Merck. (n.d.). Chelating & Reducing Agents for Research.

- ChemicalBook. (n.d.). 13007-85-7, sodium D-glycero-D-gulo-heptonate.

- Adler, M. (2014). Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments. Journal of Pharmaceutical Sciences.

- CD Formulation. (n.d.). Chelating Agents.

- Parchem. (n.d.). Sodium glucoheptonate (Cas 13007-85-7 31138-65-5).

- The University of New Mexico. (n.d.). Technetium Radiopharmaceutical Chemistry. Retrieved from The University of New Mexico source.

- Kieviet, W. (1981). Technetium radiopharmaceuticals: chemical characterization and tissue distribution of Tc-glucoheptonate using Tc-99m and carrier Tc-99. Journal of Nuclear Medicine, 22(8), 703-9.

- Sigma-Aldrich. (n.d.). Chelators.

- PubChem. (n.d.). D-glycero-D-gulo-Heptonic acid, delta-lactone. National Center for Biotechnology Information.

- ResearchGate. (2019). What can be used instead of sodium heptane sulfonate as an ion-pairing reagent in HPLC analysis?.

- Alfa Chemistry. (n.d.). sodium glucoheptonate suppliers USA.

- Pharmrecord.com. (n.d.). Non aqueous titration.

- SpectraBase. (n.d.). Glucoheptonic acid, sodium salt - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies.

- Aher, N. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.

- Scribd. (n.d.). Non Aqueous Titration.

- Unacademy. (n.d.). Notes on Types of Non-Aqueous Titration and their Significance.

- Slideshare. (n.d.). NON AQUEOUS TITRATION.pptx.

- ChemicalBook. (n.d.). D-glycero-D-gulo-heptono-1,4-lactone (89-67-8) 1H NMR.

- U.S. Environmental Protection Agency. (2019). Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.).

- American Elements. (n.d.). Sodium Glucoheptonate.

- SpectraBase. (n.d.). Glucoheptonic acid, sodium salt - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. National Center for Biotechnology Information.

- PubChem. (n.d.). Gluceptate Sodium. National Center for Biotechnology Information.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion.

- SIELC Technologies. (n.d.). HPLC Separation of Heparines and Pentosan.

- ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies.

- ResearchGate. (n.d.). FT-IR spectrum of the prepared sodium gluconate crystals.

- ResearchGate. (n.d.). IR spectrum of sodium starch glycollate.

Sources

- 1. Sodium heptanoate | SIELC Technologies [sielc.com]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7 [chemsynlab.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sodium Glucoheptonate | TargetMol [targetmol.com]

- 9. Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Gluceptate

Introduction

Sodium Gluceptate, the sodium salt of alpha-glucoheptonic acid, is a polyhydroxy carboxylate that has garnered significant interest within the pharmaceutical sciences. Its excellent chelating properties, biodegradability, and low toxicity profile make it a versatile excipient in drug formulation and a valuable component in various biopharmaceutical processes. This guide provides a comprehensive overview of the core physical and chemical properties of Sodium Gluceptate, offering insights into its behavior and function. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the full potential of this compound.

Chemical Identity and Structure

Sodium Gluceptate is a well-defined chemical entity with the following identifiers:

-

Chemical Name: Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[1]

-

CAS Number: 13007-85-7[3]

-

Molecular Formula: C₇H₁₃NaO₈[1]

-

Molecular Weight: 248.16 g/mol [1]

The molecular structure of Sodium Gluceptate, characterized by a seven-carbon backbone with multiple hydroxyl groups and a terminal carboxylate group, is fundamental to its physical and chemical properties.

Caption: Chemical structure of Sodium Gluceptate.

Physical Properties

The physical characteristics of Sodium Gluceptate are critical to its handling, processing, and performance in various applications.

| Property | Value | Source |

| Appearance | Yellowish to light tan crystalline powder. | [3] |

| Odor | Characteristic. | [2] |

| Solubility | Easily soluble in hot and cold water. | [3] |

| Predicted Water Solubility | 289 g/L | [4] |

| Melting Point | Decomposes at 161°C. | [3] |

| pKa (Strongest Acidic) | 3.38 (Predicted) | [4] |

Solubility Profile

Sodium Gluceptate's high water solubility is a key attribute, facilitating its use in aqueous formulations. While qualitative descriptions indicate good solubility, quantitative determination is essential for formulation development.

A robust method for determining the equilibrium solubility of Sodium Gluceptate involves the shake-flask method:

-

Preparation of Saturated Solutions: Add an excess amount of Sodium Gluceptate to a known volume of purified water in a sealed container.